molecular formula C16H23ClN2O3S B2681905 1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2320417-19-2

1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2681905
CAS No.: 2320417-19-2
M. Wt: 358.88
InChI Key: AVUIBBCSUKDIFQ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 3-methoxypyrrolidin-1-yl group

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-methoxypyrrolidin-1-yl group: The final step involves the nucleophilic substitution reaction where the 3-methoxypyrrolidin-1-yl group is introduced to the piperidine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can be compared with other piperidine derivatives, such as:

    1-(4-methylbenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine: Similar structure but with a methyl group instead of a chlorine atom.

    1-(4-chlorobenzenesulfonyl)-4-(3-hydroxypyrrolidin-1-yl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUIBBCSUKDIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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